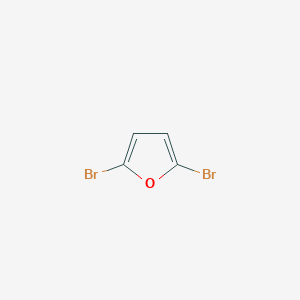

2,5-Dibromofuran

説明

Significance of Halogenated Furans in Organic Synthesis and Materials Science

Halogenated furans, as a class of compounds, hold considerable importance in the realms of organic synthesis and materials science. Their utility stems from the reactivity of the carbon-halogen bonds, which can participate in a wide array of coupling reactions and nucleophilic substitutions. This reactivity allows chemists to construct complex molecular architectures with precision. a2bchem.com

In organic synthesis , halogenated furans are crucial intermediates for creating a variety of organic molecules. They serve as precursors in the synthesis of pharmaceuticals and agrochemicals. guidechem.comchemimpex.com For instance, furan derivatives have been investigated for their antimicrobial and antifungal properties. ontosight.aiguidechem.com The furan core is a structural motif found in numerous biologically active natural products, and halogenated versions provide a convenient handle for synthetic modifications. 2,5-Dibromofuran, specifically, is used as a reactant in the total synthesis of Eleutherobin, a natural product with potential therapeutic applications. chemicalbook.comchemdad.com

In the field of materials science , halogenated furans are instrumental in the development of advanced materials. They are incorporated into specialty polymers and resins to enhance material properties like thermal stability and chemical resistance. chemimpex.com Furthermore, their favorable electronic properties make them suitable for use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs). chemimpex.com Furan derivatives are also integrated into low band-gap polymers, which are of interest for developing efficient solar cells. chemicalbook.comchemdad.com

Historical Context of Furan Bromination Methodologies

The synthesis of brominated furans has historically presented challenges for organic chemists. Furan is known to be sensitive to acidic conditions, which can lead to polymerization and the formation of tarry by-products during electrophilic substitution reactions like bromination. sci-hub.se Early methods for preparing bromofurans were often not straightforward or scalable. tandfonline.com

A significant advancement in furan bromination came with the development of procedures using N,N-dimethylformamide (DMF) as a solvent. Researchers found that the reaction of furan with bromine in DMF provides a more controlled and convenient route to brominated products. tandfonline.comtandfonline.com Specifically, reacting furan with two molar equivalents of bromine in DMF yields this compound. tandfonline.comtandfonline.com This method represented a notable improvement, although challenges in isolating the product could still be encountered. sci-hub.se

Further refinements to these methodologies have been explored to improve yields and simplify purification. One approach involves the direct steam distillation of the reaction mixture to isolate the bromofuran product. sci-hub.se Another technique involves metalation, where the furan ring is first treated with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile. imperial.ac.uk Researchers have studied the "halogen dance" reaction on this compound, a process where the bromine atoms can migrate to different positions on the furan ring under the influence of a strong base. imperial.ac.uk Controlling this rearrangement is key to selectively synthesizing specific isomers. By carefully selecting solvents and reaction times, it is possible to either promote or prevent this halogen migration, allowing for the targeted synthesis of various substituted dibromofurans. imperial.ac.uk

Scope and Objectives of the Research on this compound

Current research on this compound is focused on leveraging its unique chemical reactivity as a versatile building block for a range of applications. chemimpex.com The primary objectives are centered on its use in the synthesis of novel compounds for pharmaceuticals, materials science, and agrochemicals. guidechem.comchemimpex.coma2bchem.com

Key research objectives include:

Pharmaceutical Synthesis: Utilizing this compound as a key intermediate to develop new pharmaceutical agents, particularly anti-inflammatory and antimicrobial drugs. chemimpex.com Its ability to undergo palladium-catalyzed cross-coupling reactions makes it a valuable precursor for creating complex, biologically active molecules. biosynth.com

Advanced Materials: Employing this compound in the production of specialty polymers and organic electronic materials. chemimpex.com Research aims to create materials with enhanced thermal stability, chemical resistance, and specific electronic properties for applications like OLEDs and solar cells. chemimpex.comchemicalbook.comchemdad.com

Agrochemical Development: Using the compound to formulate new pesticides and herbicides for improved crop protection. guidechem.comchemimpex.com Its known antimicrobial and antifungal properties are a basis for this line of inquiry. guidechem.com

Green Chemistry: Investigating its use in developing more sustainable and efficient chemical processes. chemimpex.com The development of straightforward and high-yield synthetic routes to and from this compound contributes to reducing waste in chemical manufacturing. chemimpex.com

Synthetic Methodology: Exploring and expanding the synthetic utility of this compound by studying its reactivity in various chemical transformations, such as nucleophilic substitution and metalation reactions, to create a wider range of functionalized furan derivatives. guidechem.comimperial.ac.uk

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H2Br2O | nih.govchemimpex.com |

| Molecular Weight | 225.87 g/mol | nih.govchemimpex.com |

| Appearance | Colorless to yellow to orange clear liquid | guidechem.comchemimpex.com |

| Melting Point | 10 °C | chemimpex.comchemicalbook.comchemdad.com |

| Boiling Point | 165 °C / 764 mmHg | chemimpex.comchemicalbook.comchemdad.com |

| Density | 2.11 g/cm³ | chemimpex.comchemicalbook.comchemdad.com |

| Refractive Index | n20D 1.55 | chemimpex.comchemicalbook.comchemdad.com |

| CAS Number | 32460-00-7 | guidechem.comnih.govchemimpex.com |

Synthetic Procedures for this compound

| Reagents | Conditions | Yield | Source(s) |

| Furan, 2 mol equivalents of Bromine | N,N-dimethylformamide (DMF) solvent | 48% | tandfonline.comtandfonline.com |

| This compound, Lithium Diisopropylamide (LDA), Chlorotrimethylsilane | Tetrahydrofuran (THF), -75°C | 71% (for 3,5-dibromo-2-trimethylsilylfuran) | imperial.ac.uk |

| This compound, Lithium Diisopropylamide (LDA), Chlorotrimethylstannane | Tetrahydrofuran (THF), -75°C | 75% (for 3,5-dibromo-2-trimethylstannylfuran) | imperial.ac.uk |

特性

IUPAC Name |

2,5-dibromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACYYWKMIJOHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446875 | |

| Record name | 2,5-dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32460-00-7 | |

| Record name | 2,5-dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dibromofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Synthetic Methodologies of 2,5-dibromofuran

Established Synthetic Pathways for 2,5-Dibromofuran

Traditional methods for synthesizing this compound primarily rely on the direct bromination of furan. These methods have been refined over time to improve yields and purity.

Direct Bromination of Furan in Controlled Reaction Conditions

The direct bromination of furan is a common method for producing this compound. The reaction of furan with two molar equivalents of bromine in N,N-dimethylformamide (DMF) has been reported to yield this compound. tandfonline.comtandfonline.com This approach is a straightforward, one-step procedure. imperial.ac.uk The reaction conditions, however, must be carefully controlled to manage the reactivity of furan and prevent the formation of polybrominated or ring-opened byproducts. cdnsciencepub.com

In a typical procedure, a solution of bromine in DMF is added to a solution of furan in the same solvent. tandfonline.com The temperature is generally kept low initially and then allowed to rise. The work-up procedure often involves pouring the reaction mixture into water and extracting the product with an organic solvent. tandfonline.com

Optimization of Reagents and Solvents for Enhanced Yields

Efforts to improve the synthesis of this compound have focused on optimizing the choice of reagents and solvents. The use of N,N-dimethylformamide as a solvent has been shown to be effective. tandfonline.comtandfonline.comimperial.ac.uk Alternative brominating agents, such as N-bromosuccinimide (NBS), have also been explored for the bromination of furan derivatives, offering a milder and more selective option compared to elemental bromine. sci-hub.se

The solvent can have a significant impact on the reaction outcome. While bromination in carbon tetrachloride can produce a mixture of 2-bromofuran and this compound, the use of more nucleophilic solvents like dimethylformamide helps to control the reaction and improve the yield of the desired product. cdnsciencepub.com The following table summarizes the yields of this compound obtained through direct bromination with bromine in DMF.

| Reagent | Solvent | Yield (%) | Reference |

| Bromine (2 eq.) | N,N-dimethylformamide | 48 | tandfonline.comtandfonline.com |

| Bromine (1 eq.) | N,N-dimethylformamide | ~8% | tandfonline.com |

This interactive table summarizes the yield of this compound from the direct bromination of furan.

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of solvent-free reactions and the use of alternative energy sources like microwaves and ultrasound to drive the synthesis of this compound.

Solvent-Free Reaction Systems for this compound Synthesis

Solvent-free synthesis offers significant environmental benefits by reducing waste and avoiding the use of hazardous organic solvents. The use of ionic liquids, such as 1-butyl-3-methylimidazolium tribromide, as both the solvent and the brominating agent has been investigated for the bromination of furan derivatives under solvent-free conditions. lookchem.comresearchgate.net This approach can lead to high yields and regioselectivity. researchgate.net

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. researchgate.net This technology has been applied to various organic transformations, including the synthesis of heterocyclic compounds. While specific studies focusing solely on the microwave-assisted synthesis of this compound are not extensively detailed in the provided context, the principles of microwave heating are applicable to the bromination of furan. acs.org Microwave irradiation can enhance the rate of the bromination reaction, potentially reducing the required reaction time and improving energy efficiency. researchgate.net

Ultrasound-Assisted Synthesis of this compound

Ultrasound has also been utilized as an alternative energy source in organic synthesis. The application of ultrasonic irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. amazonaws.comsbq.org.br While the direct ultrasound-assisted synthesis of this compound is not explicitly detailed in the provided search results, the use of ultrasound has been reported in the synthesis of related furan derivatives and in halogenation reactions. sci-hub.seresearchgate.net The intense mixing and localized high temperatures and pressures generated by ultrasound could potentially improve the efficiency of the bromination of furan.

Catalytic Methods for Selective Bromination of Furan to this compound

The synthesis of this compound from furan is typically achieved through electrophilic bromination. While direct bromination with molecular bromine is possible, catalytic methods are often employed to improve selectivity, yield, and safety. The high reactivity of the furan ring necessitates mild conditions to prevent polymerization or ring-opening side reactions. matanginicollege.ac.in

A prevalent and versatile brominating agent for this transformation is N-bromosuccinimide (NBS). sci-hub.se The use of NBS can be finely controlled through catalysis, proceeding via either radical or acid-catalyzed ionic pathways.

Acid Catalysis: The electrophilicity of NBS can be enhanced by using an acid catalyst. Protic acids like p-toluenesulfonic acid (PTSA) have been shown to effectively catalyze the α-bromination of various carbonyl compounds with NBS. google.com Similarly, Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride complexes (e.g., BF₃-CH₃CN) can be used to activate the substrate or the brominating agent, directing the substitution to the desired positions. unipi.it One patented method describes the NBS bromination of a furan salt in acetonitrile catalyzed by BF₃-CH₃CN at reflux temperatures. unipi.it

Radical Initiation: In the Wohl-Ziegler reaction, NBS is used in conjunction with a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux. researchgate.netimperial.ac.uk This method is primarily for allylic and benzylic brominations but demonstrates a key catalytic pathway for activating NBS. imperial.ac.uk For furan derivatives, this approach can lead to a mixture of products, requiring careful control of reaction conditions. researchgate.netchemimpex.com

Direct bromination using molecular bromine (Br₂) in a solvent like dimethylformamide (DMF) is also a documented method for producing this compound. rsc.org Although often performed stoichiometrically, this reaction can be exothermic and challenging to manage on a larger scale. sci-hub.se Some procedures have utilized a catalytic amount of Br₂ in conjunction with NBS to achieve selective bromination.

Interactive Data Table: Catalytic Methods for Furan Bromination

| Brominating Agent | Catalyst / Initiator | Solvent | Temperature | Product | Reference(s) |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (PTSA) | Dichloromethane | 80 °C (MWI) | α-bromocarbonyls | google.com |

| N-Bromosuccinimide (NBS) | BF₃-CH₃CN | Acetonitrile | Reflux | 4-bromofuran derivative | unipi.it |

| N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | Reflux | Allylic/Benzylic Bromides | researchgate.netchemimpex.com |

| Bromine (Br₂) | None (solvent-mediated) | Dimethylformamide (DMF) | 20 °C | This compound | chemimpex.comrsc.org |

Control of Regioselectivity and Stereoselectivity in Bromofuran Synthesis

The regiochemical outcome of the bromination of furan is dictated by the inherent electronic properties of the heterocyclic ring. Stereoselectivity is not a factor in the synthesis of this compound itself, as the aromatic starting material and product are planar and achiral.

Regioselectivity: The furan ring is an electron-rich aromatic system where the oxygen atom's lone pair participates in π-delocalization. This increases the electron density of the ring carbons, making furan significantly more reactive than benzene towards electrophilic aromatic substitution. matanginicollege.ac.in

The substitution pattern is governed by the stability of the carbocation intermediate (arenium ion) formed upon attack by the electrophile (Br⁺).

α-Substitution (C2/C5): Attack at the C2 (or C5) position results in a carbocation intermediate that is stabilized by three resonance structures. Crucially, two of these structures involve the lone pair of the oxygen atom, which provides significant resonance stabilization. This delocalization of the positive charge makes the transition state for α-attack lower in energy.

β-Substitution (C3/C4): Attack at the C3 (or C4) position yields an intermediate stabilized by only two resonance structures, and the oxygen atom is less effective at delocalizing the charge.

Consequently, electrophilic substitution on an unsubstituted furan ring occurs almost exclusively at the α-positions. The initial bromination yields 2-bromofuran. Since the bromo-substituent is only weakly deactivating, the second bromination is also directed to the remaining, electronically favored α-position (C5), leading to the formation of this compound as the major product. The lower acidity of the β-protons compared to the α-protons further disfavors reaction at the 3 and 4 positions. rsc.org

While the 2,5-isomer is the kinetically and thermodynamically favored product of dibromination, other isomers can be accessed through specific strategies. One such method is the "halogen dance" reaction, where a compound like this compound is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). chemimpex.comrsc.org This can induce an isomerization, or rearrangement, of the bromine atoms to other positions on the furan ring, providing a synthetic route to less accessible isomers like 3-substituted 2,5-dibromofurans. rsc.org

Purification and Characterization Techniques for Synthetic this compound

Following its synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. Given that brominated furans can be sensitive to light and moisture, appropriate handling techniques are necessary. nih.gov

Purification Methods: Common laboratory-scale purification techniques for this compound include:

Column Chromatography: Flash column chromatography using silica gel is a frequently reported method. guidechem.com The choice of eluent is critical for effective separation; mixtures of non-polar and moderately polar solvents, such as hexane and ethyl acetate or pentane and dichloromethane, are often used. guidechem.com

Distillation: Due to its liquid nature at room temperature (m.p. 10 °C), vacuum distillation can be an effective method for purification, especially on a larger scale. nih.gov

Filtration and Extraction: Basic workup procedures involving aqueous extraction to remove catalysts and water-soluble impurities, followed by drying of the organic phase and solvent evaporation, are standard preliminary purification steps. guidechem.com

Characterization Techniques: The structure and purity of synthesized this compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools for structural elucidation. The symmetry of the this compound molecule results in a simple spectrum. The ¹H NMR spectrum shows a singlet for the two equivalent protons at the C3 and C4 positions. The ¹³C NMR spectrum displays two signals corresponding to the bromine-substituted carbons (C2/C5) and the proton-bearing carbons (C3/C4).

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of two bromine atoms is readily identified by the characteristic isotopic pattern (a 1:2:1 ratio for [M], [M+2], and [M+4] peaks) resulting from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, primarily the C-Br, C-H, and C-O-C stretching and bending vibrations characteristic of a substituted furan.

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Observation | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~6.31 ppm (s, 2H) | |

| ¹³C NMR (CDCl₃) | δ ~121.6 ppm (C2/C5), ~114.1 ppm (C3/C4) | |

| Molecular Weight | 225.87 g/mol | nih.gov |

| Appearance | Colorless to yellow clear liquid | nih.gov |

Electrophilic Aromatic Substitution Reactions on this compound

The furan ring is inherently electron-rich and susceptible to electrophilic attack. However, the presence of two bromine atoms on the ring in this compound significantly influences its reactivity in electrophilic aromatic substitution reactions.

The bromine atoms at the 2 and 5 positions of the furan ring act as deactivating groups towards electrophilic aromatic substitution. This is due to their electron-withdrawing inductive effect, which reduces the electron density of the furan ring, making it less nucleophilic and therefore less reactive towards electrophiles.

In furan itself, electrophilic substitution preferentially occurs at the 2 and 5 positions due to the greater resonance stabilization of the resulting carbocation intermediate. quora.com In this compound, these positions are already occupied. Therefore, any further electrophilic substitution must occur at the 3 or 4 positions. The electron-withdrawing nature of the bromine atoms directs incoming electrophiles to these positions. The lower acidity of the β-protons (at positions 3 and 4) compared to the α-protons (at positions 2 and 5) in furan also influences the regioselectivity of these reactions. imperial.ac.uk

Influence of Bromine Substituents on Ring Activation/Deactivation

Nucleophilic Substitution Reactions Involving Bromine Centers

The bromine atoms in this compound can be displaced by various nucleophiles, making it a useful substrate for introducing a range of functional groups onto the furan core. guidechem.com

A variety of nucleophiles can be employed in substitution reactions with this compound. The reaction conditions, such as the choice of solvent and temperature, are crucial for the success of these transformations. For instance, the "halogen dance" reaction, a base-catalyzed halogen migration, can occur on this compound under specific conditions using lithium diisopropylamide (LDA). imperial.ac.uk This reaction can be controlled to achieve selective substitution. imperial.ac.uk

The mechanism of nucleophilic substitution on this compound can vary depending on the nucleophile and reaction conditions. In some cases, the reaction may proceed through a direct displacement mechanism. In others, such as the halogen dance reaction, a more complex pathway involving metallation and halogen migration is involved. imperial.ac.uk The lower acidity of the protons at the 3 and 4 positions plays a significant role in these mechanistic pathways. imperial.ac.uk

Examination of Various Nucleophiles and Reaction Conditions

Cross-Coupling Reactions of this compound

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. biosynth.comresearchgate.net These reactions allow for the synthesis of complex molecules from relatively simple starting materials. chemimpex.com

Palladium-catalyzed cross-coupling reactions have been successfully employed to synthesize 2-arylfurans and 2,5-diarylfurans in high yields from this compound using triarylbismuths as the coupling partners. researchgate.net Tandem Suzuki-Miyaura cross-coupling reactions have also been performed on this compound to create heterocyclic triads. nih.gov These reactions can be highly regioselective, with coupling occurring preferentially at the more reactive C-2 position in some substituted dibromofurans. thieme-connect.com

Below is a table summarizing some of the cross-coupling reactions involving this compound and related compounds.

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product | Yield (%) |

| This compound | Triarylbismuths | Palladium | Cross-coupling | 2,5-Diarylfurans | High |

| This compound | Furan boronic acid | Palladium | Suzuki-Miyaura | Bisfuranylthiophene triad | 78 |

| Methyl 2,3-dibromofuran-5-carboxylate | Various organometallic reagents | Pd(0) | Cross-coupling | 2,3,5-Trisubstituted furans | Excellent |

Suzuki-Miyaura Coupling for Arylfuran Derivatization

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov In the context of this compound, this reaction serves as a powerful tool for the introduction of aryl substituents onto the furan core, leading to the formation of 2,5-diarylfurans. These products are of significant interest due to their presence in various natural products and their potential applications in materials science.

The palladium-catalyzed Suzuki coupling of this compound with aryl boronic acids is a well-established method for synthesizing 2,5-diarylfurans. The reaction typically involves a palladium catalyst, a base, and a suitable solvent. nih.govsci-hub.se The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to one of the carbon-bromine bonds of this compound. This is followed by transmetalation with the aryl boronic acid, a step facilitated by the base, and concludes with reductive elimination to yield the arylated furan and regenerate the palladium(0) catalyst.

Research has shown that the reaction conditions can be optimized to achieve high yields. For instance, in the synthesis of 2,5-biaryl-3-hexylthiophenes from the analogous 2,5-dibromo-3-hexylthiophene, using potassium phosphate as the base and tetrakis(triphenylphosphine)palladium(0) as the catalyst at 90°C provided good yields. nih.gov The choice of solvent is also crucial, with mixtures like 1,4-dioxane and water often proving effective due to the enhanced solubility of the aryl boronic acids. nih.gov

A study on the Suzuki-Miyaura coupling of 2,5-dibromothiophene with various arylboronic acids demonstrated that a novel phosphine-free pyrimidine-based palladium(II) complex can effectively catalyze the reaction under both conventional heating and microwave irradiation. tandfonline.com This suggests that similar advanced catalytic systems could be applied to this compound for efficient diarylation.

Table 1: Palladium-Catalyzed Suzuki Coupling of 2-Bromofuran with Aryl Boronic Acids. sci-hub.se

| Entry | Boronic Acid | Ar | Furan Product | Yield (%) |

| 1 | 13a | C6H5 | 14a | 62 |

| 2 | 13b | 4-CH3-C6H4 | 14b | 56 |

| 3 | 13c | 3-CH3-C6H4 | 14c | 80 |

The choice of ligand in palladium-catalyzed cross-coupling reactions is critical as it significantly influences the catalyst's activity, stability, and selectivity. nih.govrsc.org Ligands play a role in the oxidative addition step and can help suppress the formation of unwanted byproducts. nih.gov For the Suzuki coupling of dihaloarenes like this compound, the ligand's steric and electronic properties can dictate the reaction's outcome.

Electron-rich and bulky phosphine ligands have been shown to be highly effective in promoting the coupling of challenging substrates. iccas.ac.cn For instance, in the context of polythiophene synthesis via Suzuki polycondensation, electron-rich ligands on the palladium catalyst can suppress side reactions and lead to higher molecular weight polymers. iccas.ac.cn This principle can be extended to the diarylation of this compound, where the appropriate ligand can enhance the efficiency of the double coupling reaction.

Studies on dihalopyridines and other heteroaryl halides have revealed that ligand choice can even control the site-selectivity of the coupling reaction. rsc.org While this compound possesses equivalent reactive sites, the ligand's influence on the rate of the second coupling relative to the first is a key consideration. For example, in the Suzuki-Miyaura catalyst-transfer condensation polymerization of 2,5-dibromothiophene, the use of di-tert-butyl(4-dimethylaminophenyl)phosphine (AmPhos) as a ligand on the palladium precatalyst led to the exclusive formation of the diphenyl-substituted thiophene. acs.org

The development of novel ancillary ligands is an active area of research, with the goal of enabling more challenging transformations with greater selectivity and under milder conditions. nih.gov The subtle interplay between the ligand, substrate, and reaction conditions underscores the complexity and tunability of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki Coupling with Aryl Boronic Acids

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that utilizes organozinc reagents. organic-chemistry.orgwikipedia.org This method is known for its high reactivity and functional group tolerance, often proceeding under mild conditions without the need for a base. rsc.orgresearchgate.net

In the context of this compound, Negishi coupling provides a valuable route for introducing alkyl or aryl groups. The general mechanism involves the oxidative addition of the palladium(0) catalyst to a carbon-bromine bond, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. rsc.org

A notable application is seen in the total synthesis of polyyne natural products, where the coupling of a terminal acetylene with this compound was successfully achieved using Negishi conditions. academie-sciences.fr This involved the metalation of the terminal acetylene with n-BuLi/ZnCl₂ followed by palladium-catalyzed coupling. academie-sciences.fr This demonstrates the utility of Negishi coupling for forging carbon-carbon bonds with sp-hybridized carbons.

The development of efficient one-pot procedures combining metalation, zincation, and Negishi cross-coupling has further expanded the synthetic utility of this reaction. nih.govresearchgate.net Such streamlined methods allow for the facile assembly of complex fused heterocyclic systems from readily available starting materials. nih.govresearchgate.net The choice of catalyst and ligands is crucial for success, with systems like Pd-XPhos G3 showing high efficiency. nih.gov

Table 2: Negishi-like Couplings in Water and in THF. nih.gov

| Catalyst | Solvent | Product | Yield (%) | Z/E Ratio |

| Pd(PPh₃)₄ | THF | Z-isomer | Low | >98:<2 |

| PdCl₂(Amphos)₂ | THF | E-isomer | 85 | 3:97 |

| PdCl₂(Amphos)₂ | 2% PTS/H₂O | Z-isomer | 79 | 79:21 |

Stille Coupling with Organotin Reagents

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). wikipedia.orglibretexts.org This reaction is highly versatile, tolerating a wide array of functional groups, and is known for its stereospecificity. researchgate.net

For this compound, Stille coupling offers a reliable method for introducing various organic moieties. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnus.edu.sg The transmetalation step, where the organic group is transferred from tin to palladium, is a key feature of the Stille reaction. wiley-vch.de

The reaction can be used to synthesize 2,5-diarylfurans in high yields and short reaction times. researchgate.net For instance, the coupling of this compound with triarylbismuths, a related reaction, proceeds smoothly to afford the corresponding 2,5-diarylfurans. researchgate.net The choice of palladium catalyst and ligands is important, with Pd(PPh₃)₄ being a commonly used catalyst. libretexts.org

While organotin reagents are stable to air and moisture, their toxicity is a significant drawback. wikipedia.orglibretexts.org Nevertheless, the Stille reaction remains a valuable tool in organic synthesis, particularly for the construction of complex molecules where other methods might fail.

Sonogashira Coupling for Ethynylation of this compound

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is the most common method for synthesizing arylalkynes.

While direct evidence for the Sonogashira coupling of this compound specifically is limited in the provided search results, the analogous coupling with dihalothiophenes is well-documented and provides a strong basis for its feasibility. A pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes has been developed based on a one-pot Sonogashira-Glaser coupling-cyclization sequence. beilstein-journals.org This process utilizes a single Pd/Cu-catalyst system and starts from iodo(hetero)arenes, demonstrating the power of Sonogashira coupling in building complex heterocyclic systems. beilstein-journals.org

Given the similar reactivity of furan and thiophene dihalides in other cross-coupling reactions, it is highly probable that this compound would undergo Sonogashira coupling with terminal alkynes to yield 2,5-diethynylfuran derivatives. The reaction would likely proceed under standard Sonogashira conditions, employing a palladium catalyst, a copper(I) co-catalyst, and a base such as an amine.

Applications of 2,5-dibromofuran in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocyclic Systems

The structure of 2,5-dibromofuran makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The two bromine atoms at the 2 and 5 positions are susceptible to various coupling reactions, enabling the extension of the molecular framework and the formation of fused ring systems. nih.gov

One notable application is in the synthesis of fused thiophene-furan structures. For instance, dithieno[3,2-b:2′,3′-d]furan has been synthesized starting from 3,4-dibromofuran, a related isomer. researchgate.net Research has also demonstrated that this compound can be used to create furan- and thiophene-containing bispyridyl oligomers, which are of interest for their spectroscopic and electrochemical properties. researchgate.net The ability to selectively functionalize the furan core through reactions like Suzuki and Sonogashira cross-couplings, which are common for dibrominated aromatics, allows for the controlled construction of elaborate heterocyclic compounds. researchgate.netresearchgate.net These synthetic strategies are pivotal for accessing novel molecular scaffolds that are otherwise difficult to obtain. acs.org

Table 1: Examples of Complex Heterocyclic Systems Derived from Dibromofuran Scaffolds

| Starting Material | Resulting Heterocyclic System | Synthetic Method | Reference |

|---|---|---|---|

| This compound | Furanylarylene Arylsulfonylindolesulfonamides | Stille cross-coupling | researchgate.net |

| 3,4-Dibromofuran | Dithieno[3,2-b:2′,3′-d]furan | Not specified | researchgate.net |

| 3,4-Dibromofuran-2(5H)-one | 4-Aryl-3-chlorofuran-2(5H)-one | Suzuki-Miyaura cross-coupling | ufmg.br |

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

This compound is a significant intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. chemimpex.comguidechem.com Its furan core is a common motif in medicinal chemistry, and the bromine atoms provide convenient handles for introducing diverse functional groups to modulate biological activity. chemimpex.comcymitquimica.com

The dibromofuran scaffold is a key component in the development of new anti-inflammatory drugs. chemimpex.com While direct synthesis pathways from this compound are part of ongoing research, related compounds like 3,4-dibromofuran-2-one derivatives have been used to synthesize novel 5-benzylidene-3,4-dihalo-furan-2-one derivatives. researchgate.net These compounds were designed as analogs of Rosiglitazone and evaluated for their anti-inflammatory effects. researchgate.net The research into such derivatives highlights the importance of the furanone core, accessible from furan precursors, in designing molecules that can interact with biological targets involved in inflammation, such as peroxisome proliferator-activated receptor γ (PPARγ). researchgate.net The broader field of anti-inflammatory drug discovery continues to explore privileged natural product classes, many of which contain heterocyclic scaffolds, as starting points for development. rsc.org

This compound is not only a precursor for antimicrobial and antifungal agents but also exhibits these properties itself. guidechem.com It is utilized as a key intermediate in the synthesis of drugs targeting various pathogens. chemimpex.com For example, it has been used in multi-step protocols to create novel furanylarylene arylsulfonylindolesulfonamides, which were tested for antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net Certain synthesized analogs demonstrated activity comparable to or better than the standard antibiotic, streptomycin, against specific bacteria. researchgate.net

In the realm of antifungal agents, derivatives such as 4,5-dibromofuran-2-carbohydrazide are crucial. nih.gov This compound, synthesized from precursors like 4,5-dibromo-2-furoic acid, serves as a building block for a large library of N′-(salicylidene)heteroarenecarbohydrazides. nih.gov Many of these final compounds have shown high potency against pathogenic fungi, including Cryptococcus neoformans and Candida albicans, identifying them as promising lead compounds for new antifungal therapies. nih.gov

The furan ring is a structural element in the design of protein tyrosine kinase (PTK) inhibitors, which are critical in cancer therapy. mdpi.com A series of novel furan-2-yl(phenyl)methanone derivatives with PTK inhibitory activity have been synthesized and studied. mdpi.comnih.gov The synthesis of these molecules often starts with brominated furan precursors, such as 4,5-dibromofuran-2-carboxylic acid. mdpi.com This acid is prepared from furfural through bromination. mdpi.com The resulting brominated furan derivative is then used in subsequent reactions to build the final methanone compounds. mdpi.com The evaluation of these synthesized molecules against PTKs showed that several derivatives had promising activity, with some being as potent or even more potent than genistein, a known PTK inhibitor used as a reference. mdpi.comnih.gov This demonstrates the value of the dibromofuran scaffold in generating new candidates for enzyme inhibition. mdpi.com

The total synthesis of complex natural products often relies on versatile and reactive building blocks. The furan ring, which can be sourced from compounds like this compound, plays a role in constructing intricate molecular architectures. A prominent example is the total synthesis of Eleutherobin, a marine natural product with potent cytotoxic activity similar to Taxol. nih.gov In the synthetic strategy developed by the Danishefsky group, a key intermediate is a tricyclic furyl compound. core.ac.uk The retrosynthetic analysis shows that this furan-containing core is assembled early in the synthesis and later elaborated to form the ten-membered ring characteristic of Eleutherobin. core.ac.uk While the synthesis may not start directly from this compound, it relies on the chemistry of functionalized furans, showcasing the importance of such precursors in accessing the complex core structure of this significant natural product. nih.govcore.ac.uk

Role in Protein Tyrosine Kinase Inhibitor Synthesis

Monomer for Polymer and Material Science Applications

This compound is a valuable monomer in polymer chemistry and material science. chemimpex.comtechnochemical.com Its ability to undergo polymerization allows for the creation of specialty polymers with unique properties. chemimpex.com The bromine atoms facilitate reductive electropolymerization, a method used to synthesize polyfuran (PFu), a type of conducting polymer. core.ac.uk This process typically involves the reduction of this compound in the presence of a nickel complex to form the polymer chains. core.ac.uk

These furan-based polymers are of significant interest in the field of organic electronics for applications such as organic light-emitting diodes (OLEDs). chemimpex.com The electronic properties of the resulting polymers can be tuned by selecting appropriate monomers and polymerization techniques. ossila.com The use of dibrominated heterocycles, including this compound and its thiophene analogs, is a common strategy for building the backbones of semiconducting polymers used in organic photovoltaics and other electronic devices. ossila.comossila.com The resulting materials often exhibit enhanced thermal stability and chemical resistance. chemimpex.com

Table 2: Polymer and Material Science Applications of this compound

| Application Area | Polymer/Material Type | Synthetic Role of this compound | Reference |

|---|---|---|---|

| Conducting Polymers | Polyfuran (PFu) | Monomer for electropolymerization | core.ac.uk |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Precursor for polymers with favorable electronic properties | chemimpex.com |

| Specialty Polymers | Resins with enhanced thermal/chemical stability | Monomer for production | chemimpex.com |

Synthesis of Specialty Polymers and Resins

This compound serves as a valuable monomer in the production of specialty polymers and resins, contributing to materials with enhanced thermal stability and chemical resistance. chemimpex.com Its bifunctional nature, with bromine atoms at the 2 and 5 positions, allows for polymerization through various coupling reactions. The incorporation of the furan ring into the polymer backbone imparts unique properties. For instance, furan-containing polymers are explored for applications in creating advanced materials due to the distinct reactivity of the furan moiety. chemimpex.com

The synthesis of these polymers often involves dehalogenative polycondensation reactions. For example, transition metals can catalyze the coupling of this compound to form polyfuran chains. These methods are analogous to those used for synthesizing other conjugated polymers like polythiophenes and polyphenylenes. unibo.itscispace.com The resulting polymers can exhibit desirable characteristics such as high thermal stability.

Furthermore, furan derivatives, including those synthesized from this compound, are used to create bio-based resins. For example, 2,5-bis(hydroxymethyl)furan, a derivative of furan, is a key intermediate in producing various bio-based polymer materials. researchgate.net

Incorporation into Low Band-Gap Polymers for Organic Electronics

This compound is a crucial building block in the synthesis of low band-gap polymers tailored for organic electronic devices, such as organic solar cells and field-effect transistors. chemimpex.comchemicalbook.comlbl.gov The electronic properties of the furan ring, being more electron-rich than thiophene, make it an attractive component for tuning the HOMO and LUMO energy levels of conjugated polymers. researchgate.net

The general strategy involves the copolymerization of an electron-rich unit, often derived from this compound, with an electron-deficient unit. This donor-acceptor approach effectively reduces the polymer's band gap, enabling it to absorb a broader range of the solar spectrum. researchgate.netmdpi.com For instance, copolymers of furan and diketopyrrolopyrrole (DPP) have been synthesized and shown to have optical band gaps between 1.4 and 1.6 eV, which is optimal for solar energy conversion. researchgate.net

The synthesis of these low band-gap polymers is often achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, where this compound or its derivatives are key reactants. researchgate.net The resulting furan-containing polymers have demonstrated power conversion efficiencies of up to 5.0% in bulk heterojunction solar cells when blended with fullerene acceptors. lbl.gov The incorporation of furan can also enhance the solubility of the polymers, allowing for the use of smaller solubilizing side chains. lbl.gov

| Polymer Name | Comonomers | Band Gap (eV) | Application |

| PDPP2FT | This compound, Diketopyrrolopyrrole | ~1.5 | Organic Solar Cells |

| PDPP3F | This compound, Diketopyrrolopyrrole | ~1.5 | Organic Solar Cells |

| Furan-DPP Copolymers | Furan, Diketopyrrolopyrrole | 1.4 - 1.6 | Organic Field-Effect Transistors, Organic Solar Cells |

Polyfuran and Oligofuran Synthesis

This compound is a primary starting material for the synthesis of polyfuran (PFu) and oligofurans, which are of interest for their conductive and optical properties. core.ac.ukresearchgate.netresearchgate.net Polyfuran, a conjugated polymer, can be synthesized from this compound through electrochemical reduction. core.ac.ukresearchgate.net This method involves the use of a nickel catalyst, such as Ni(bipy)₃²⁺, and results in the formation of 2,5-linked furan units. researchgate.net The degree of polymerization can exceed 100 units, and the resulting polyfuran films exhibit electrical and optical properties comparable to other well-known conducting polymers like polythiophene and polypyrrole. researchgate.net

The properties of the synthesized polyfuran, including film quality and color, are dependent on the specific electrochemical conditions employed during synthesis. core.ac.uk Infrared and Raman spectroscopy studies have confirmed the extensive π-electron conjugation in polyfuran prepared from this compound. researchgate.net

In addition to homopolymers, this compound can be used to create oligofurans with well-defined lengths. These oligomers are valuable for fundamental studies of the electronic and structural properties of furan-based conjugated systems. acs.org Boron-doped α-oligofurans, for example, have been synthesized and show high luminescence and color-tunable emissions. acs.org

| Synthesis Method | Reactant | Catalyst/Conditions | Product | Key Properties |

| Electrochemical Reduction | This compound | Ni(bipy)₃²⁺, -1.7 to -2.0 V | Polyfuran (PFu) | Electrically conductive, Reversible oxidation/reduction |

| Palladium-Catalyzed Cross-Coupling | This compound, Triarylbismuths | Palladium catalyst | 2,5-Diarylfurans | High yields, Short reaction time |

| Stille-type Catalytic Cross-Coupling | This compound, Organotin reagents | Microwave-assisted | Oligofuran boranes | Highly luminescent, Color-tunable |

Polymeric Photocatalysts for Water Splitting

Theoretical and computational studies have identified this compound as a promising monomer for the construction of polymeric photocatalysts for water splitting. researchgate.netresearchgate.netrsc.org These polymers are designed to absorb solar energy and drive the chemical reactions of splitting water into hydrogen and oxygen. researchgate.netrsc.orgucl.ac.ukliverpool.ac.uk

High-throughput virtual screening of numerous potential co-polymers has highlighted that those containing this compound exhibit favorable electronic properties for water splitting, particularly at high pH values. researchgate.net Specifically, for polymers with an optical gap below 2.0 eV, this compound is among the monomers with the highest z-scores, indicating its overrepresentation in potentially active photocatalysts. researchgate.net The relatively electron-rich nature of the furan unit is beneficial for the water oxidation half-reaction under alkaline conditions. researchgate.net

While experimental realization is still an active area of research, these computational findings guide the synthetic efforts towards new organic materials for renewable energy production. The strategy involves co-polymerizing this compound with other monomers to fine-tune the electronic band structure of the resulting polymer to straddle the water oxidation and proton reduction potentials. researchgate.netrsc.org

Formulation of Agrochemicals (Pesticides and Herbicides)

This compound is utilized in the formulation of various agrochemicals, including pesticides and herbicides. chemimpex.com The furan nucleus is a structural motif found in a number of biologically active compounds, and the presence of bromine atoms can enhance the efficacy or modify the mode of action of these molecules. The derivatization of this compound allows for the creation of a diverse library of compounds for screening as potential agrochemicals. chemimpex.com While specific commercial products are not detailed, the literature indicates its role as a building block in this sector. chemimpex.comglobalchemmall.comambeed.com

Derivatization for Analytical and Mechanistic Studies

This compound is a versatile substrate for derivatization in the context of analytical and mechanistic studies. Its two bromine atoms provide reactive handles for a variety of chemical transformations, allowing for the synthesis of a wide range of furan derivatives.

For instance, palladium-catalyzed cross-coupling reactions of this compound with triarylbismuths have been employed for the atom-efficient synthesis of 2,5-diarylfurans. researchgate.net This method provides a straightforward route to functionalized furans that can be used in further synthetic applications or as subjects for studying structure-property relationships.

Furthermore, this compound has been used in the synthesis of more complex heterocyclic systems. For example, it is a precursor in the synthesis of oxacarbaporphyrins, which are porphyrin analogues where a furan ring replaces one of the pyrrole rings. researchgate.net The study of these novel macrocycles provides fundamental insights into aromaticity and the coordination chemistry of expanded porphyrin systems.

The derivatization of this compound is also crucial in the synthesis of standards and probes for analytical purposes. For example, the synthesis of specific furan-containing compounds allows for the detailed investigation of reaction mechanisms, such as those involved in polymerization or photocatalysis. researchgate.net

Computational and Theoretical Studies on 2,5-dibromofuran

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modeling the geometry and electronic landscape of 2,5-dibromofuran. These methods, particularly those based on Density Functional Theory (DFT), allow for the precise calculation of bond lengths, bond angles, and the distribution of electron density within the molecule, which governs its stability and reactivity.

The substitution of two hydrogen atoms with bromine atoms at the 2 and 5 positions of the furan ring significantly alters its electronic properties. DFT studies are employed to quantify these changes. The electronegative bromine atoms inductively withdraw electron density from the furan ring, a phenomenon that can be analyzed through calculated molecular electrostatic potential (MEP) maps and atomic charge distributions. nih.govresearchgate.net This electron-withdrawing effect makes the carbon atoms bonded to the bromines (C2 and C5) more electrophilic.

In halogenated heterocycles, cross-coupling reactions are common, and their site-selectivity is often dictated by the electronic environment of the carbon-halogen bonds. nih.gov For 2,5-disubstituted furans and thiophenes, the electronic similarity of the C2 and C5 positions means that selectivity in reactions can be influenced by subtle electronic differences or steric factors. nih.gov Computational models can evaluate these factors to predict which bromine is more likely to participate in reactions like Suzuki or Stille cross-couplings. nih.govmdpi.com The electronic structure of the furan ring is crucial for its application in creating conjugated polymers, as seen in the electroreduction of this compound to form polyfuran, where extensive π-electron conjugation is observed. aip.orgresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netmdpi.comchemmethod.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

For halogenated furans, FMO analysis helps to understand their electronic transitions and reactivity patterns. researchgate.net In a computational study on the constitutional isomer 2,3-dibromofuran using DFT (B3LYP/6-311++G(d,p)), the HOMO and LUMO energies were calculated to be -6.98 eV and -1.43 eV, respectively, resulting in an energy gap of 5.55 eV. researchgate.net The HOMO is typically distributed across the π-system of the furan ring, while the LUMO may also be centered on the ring and the carbon-bromine bonds. This distribution is crucial for predicting how the molecule will interact with other reagents in chemical reactions. nih.govrsc.org

Table 1: Calculated FMO Properties for Dibromofuran Isomer Data based on calculations for 2,3-dibromofuran as a proxy.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.98 |

| LUMO | -1.43 |

| Energy Gap (ΔE) | 5.55 |

DFT Studies on Furan Ring Electronic Effects

Spectroscopic Property Predictions and Interpretations

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data. By simulating spectra, researchers can assign specific vibrational modes or chemical shifts to structural features of the molecule.

Theoretical calculations of vibrational frequencies provide a powerful tool for analyzing experimental infrared (IR) and Raman spectra. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes of this compound. researchgate.net These modes include C-H stretching, C-C and C-O ring stretching, C-Br stretching, and various in-plane and out-of-plane bending vibrations.

In a detailed study of 2,3-dibromofuran, DFT calculations were used to perform a normal coordinate analysis and assign the observed bands in the FTIR and FT-Raman spectra. researchgate.netoptica.orgnepjol.info A similar approach for this compound would allow for a comprehensive understanding of its vibrational dynamics. Such studies have been crucial in the analysis of polyfuran synthesized from this compound, where the vibrational spectra are interpreted through lattice dynamical calculations derived from the properties of furan oligomers. aip.orgresearchgate.netdntb.gov.ua

Table 2: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Dibromofuran Data based on a study of 2,3-dibromofuran. Assignments are representative.

| Assignment | Calculated FT-Raman | Experimental FT-Raman | Calculated FT-IR | Experimental FT-IR |

|---|---|---|---|---|

| C-H Stretching | 3168 | 3165 | 3168 | 3167 |

| Ring Stretching | 1572 | 1570 | 1572 | 1571 |

| C-H In-plane Bending | 1235 | 1232 | 1235 | 1234 |

| Ring Breathing | 1055 | 1050 | 1055 | 1051 |

| C-Br Stretching | 580 | 575 | 580 | 578 |

The prediction of nuclear magnetic resonance (NMR) chemical shifts is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate calculation of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values can be compared with experimental data to confirm structural assignments.

For this compound, the molecular symmetry would result in a simplified NMR spectrum with one signal for the two equivalent protons (H3 and H4) and two signals for the carbons (C2/C5 and C3/C4). Computational predictions for the isomer 2,3-dibromofuran have shown good agreement between calculated and experimental shifts. researchgate.net Applying the GIAO method to this compound would provide theoretical chemical shifts that could be correlated with experimental values, such as the observed ¹H NMR signal for the closely related 2,5-dibromothiophene, which appears around 6.8 ppm. chemicalbook.comresearchgate.net

Table 3: Representative NMR Chemical Shift Data Computational data based on 2,3-dibromofuran; Experimental data for 2,5-dibromothiophene included for comparison.

| Nucleus | Position | Calculated Shift (ppm) for 2,3-DBF researchgate.net | Experimental Shift (ppm) for 2,5-DBT chemicalbook.com |

|---|---|---|---|

| ¹H | H3/H4 | - | 6.83 |

| ¹³C | C2/C5 | - | 112.9 |

| C3/C4 | - | 130.8 |

Vibrational Dynamics Studies (Infrared and Raman Spectra)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating complex reaction mechanisms, providing insights into transition states, intermediates, and reaction energy profiles. For this compound, this is particularly relevant for understanding its behavior in metal-catalyzed cross-coupling reactions and other transformations.

Studies on the "halogen dance" reaction, an intermolecular rearrangement of halogens on aromatic rings, have utilized DFT to explore the mechanism for substrates like bromothiophenes and furans. whiterose.ac.uk Such models can map out the potential energy surface, identify the most likely reaction pathways, and explain the observed product distributions. whiterose.ac.ukias.ac.in

Furthermore, computational studies have been instrumental in understanding the Co(I)/Co(III) catalytic cycle in Negishi-type cross-coupling reactions, identifying the rate-determining step (transmetalation) and the energies of intermediates and transition states. nih.gov Similar modeling applied to the reactions of this compound could predict its reactivity and the conditions needed to control the selective mono- or di-substitution, which is a common challenge with polyhalogenated substrates. nih.gov The development of computational models for entire polymerization catalytic cycles also helps in designing new catalysts for creating π-conjugated polymers from monomers like this compound. scholaris.ca

Transition State Analysis in Cross-Coupling Reactions

The selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, with cross-coupling reactions being a primary tool. mdpi.com Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the complex mechanisms of these reactions. While specific, detailed transition state energy calculations for the cross-coupling of the parent this compound are not extensively documented in dedicated studies, the principles are well-established through computational analysis of analogous systems.

Theoretical and experimental studies on related heteroaryl halides have concluded that factors such as the phosphine ligand's steric bulk can determine the ligation state of the palladium catalyst (e.g., monoligated PdL vs. diligated PdL₂), which in turn influences the activation energies of the oxidative addition step. rsc.org For instance, DFT calculations using the 'distortion–interaction' model have been applied to understand these ligand effects. rsc.org

In the case of polyhalogenated pyridazines, computational studies have shown that the choice of ligand can direct site-selectivity by altering the energetics of the catalytic cycle. rsc.org Electron-deficient bidentate ligands were found to favor reaction at one position, while electron-rich monodentate ligands favored another, a phenomenon rationalized by analyzing the transition states. rsc.org These established computational methodologies are applied to predict outcomes for substrates like this compound, where the electronics of the furan ring and the nature of the substituents dictate the most likely pathway by determining the lowest energy transition state for the initial oxidative addition of the palladium catalyst to a C-Br bond.

Computational Insights into Halogen Effects on Reactivity

Computational models provide significant insights into how the two bromine atoms on the furan ring influence the molecule's reactivity. The primary factors governing site-selectivity in cross-coupling reactions are the electronic properties of the carbon-halogen (C-X) bonds and the steric environment of the reaction center. nih.gov

Electronic Effects: Generally, for heteroaryl polyhalides with the same halogen, the intrinsic electrophilicity of the different ring carbons is a critical factor controlling selectivity. rsc.org Oxidative addition of the catalyst is favored at the most electron-deficient position. nih.gov This is often predicted by calculating properties such as carbon-halogen Bond Dissociation Energies (BDEs) or by examining experimental data like ¹³C NMR chemical shifts, where a more deshielded carbon is more electron-deficient. nih.gov In furan, the α-positions (C2 and C5) are inherently more reactive than the β-positions (C3 and C4) due to the influence of the ring oxygen. imperial.ac.uk

Steric and Directing Group Effects: Computational studies reveal that steric hindrance or the presence of directing groups can override these intrinsic electronic preferences. nih.gov A notable example involves a derivative of this compound, ethyl 2,5-dibromo-3-furoate. rsc.orgnih.gov In this molecule, the C2 position is electronically favored for reaction due to the inductive effects of the adjacent oxygen and the electron-withdrawing ester group. However, cross-coupling is observed to occur selectively at the more sterically accessible C5 position. rsc.orgnih.gov This outcome is rationalized by computational models which show that the steric clash between the catalyst's bulky ligands and the substituent at the C3 position raises the energy of the transition state for oxidative addition at C2, making the C5 pathway kinetically favorable.

Halogen Bonding: Beyond covalent reactivity, computational studies on analogous 2,5-dibromothiophenes have highlighted the role of the bromine atoms in forming non-covalent interactions, specifically halogen bonds. researchgate.net The bromine atoms possess an anisotropic distribution of electron density, creating an electropositive region (the σ-hole) that can interact favorably with electron-pair donors like oxygen or nitrogen atoms. researchgate.net This capacity for halogen bonding can influence the molecule's crystal packing and its interactions with biological targets or catalysts, an effect that can be modeled computationally.

Structure-Activity Relationship (SAR) Modeling in Medicinal Chemistry

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. gardp.orgcollaborativedrug.comresearchgate.net By systematically modifying a lead compound, chemists can identify the structural features, or pharmacophores, responsible for its therapeutic effects and optimize them. Furan-based scaffolds, including brominated derivatives, are frequently investigated in drug discovery. ontosight.ainih.govmdpi.com

A study on furan-2-yl(phenyl)methanone derivatives as potential protein tyrosine kinase (PTK) inhibitors provides a clear example of SAR involving brominated furans. mdpi.com Researchers synthesized a series of compounds to probe the influence of substituents on both the furan and phenyl rings.

Key findings from this research include:

Importance of Hydroxyl Groups: The presence of hydroxyl groups on the phenyl ring was found to be essential for PTK inhibitory activity. mdpi.com

Effect of Bromine on the Furan Ring: The introduction of a bromine atom at the C-5 position of the furan ring was shown to increase the inhibitory activity when comparing analogous compounds. For example, (5-bromofuran-2-yl)(2,3-dihydroxy-4-methoxyphenyl)methanone showed stronger activity than its non-brominated counterpart. mdpi.com

Influence of Multiple Halogens: While a single bromine at C-5 enhanced activity, the introduction of a second bromine atom at the C-4 position of the furan ring resulted in a loss of activity. mdpi.com

Halogen Type on the Phenyl Ring: When comparing different halogens on the phenyl ring, chloro-substituted derivatives demonstrated higher PTK inhibitory activity than their bromo-substituted analogues. mdpi.com

These findings are summarized in the table below, which illustrates how modifications to the core structure impact biological activity.

| Compound | Furan Ring Substitution | Phenyl Ring Substitution | Relative PTK Inhibitory Activity |

|---|---|---|---|

| Analogue A | Unsubstituted | Di-hydroxy, Methoxy | Active |

| Analogue B | 5-Bromo | Di-hydroxy, Methoxy | More Active than A mdpi.com |

| Analogue C | 4,5-Dibromo | Di-hydroxy, Methoxy | Inactive mdpi.com |

| Analogue D | Unsubstituted | Chloro-substituted | Active |

| Analogue E | Unsubstituted | Bromo-substituted | Less Active than D mdpi.com |

In a separate study on furan chalcones as urease inhibitors, a similar trend was observed where compounds containing chloro and carboxyl groups were generally more active than those with nitro and bromo groups. mdpi.com This collective SAR data is invaluable for guiding the design of new, more potent furan-based therapeutic agents, demonstrating that the presence, number, and location of bromine atoms are critical determinants of biological function.

Future Directions and Emerging Research Avenues for 2,5-dibromofuran

Exploration of New Green Synthetic Routes and Catalytic Systems

The development of environmentally benign and efficient methods for the synthesis of 2,5-dibromofuran and its derivatives is a key area of ongoing research. Traditional bromination of furan can be hazardous and produce significant waste. sci-hub.se Current research is focused on developing greener alternatives.

One promising approach involves the use of solid-supported catalysts and milder reaction conditions. For instance, the use of N-bromosuccinimide (NBS) in the presence of a solid acid catalyst or under ultrasonic irradiation has been explored to improve the selectivity and reduce the environmental impact of the bromination process. sci-hub.se Another avenue of research is the direct bromination of furan in more environmentally friendly solvents like dimethylformamide (DMF), although challenges in controlling the reaction temperature and handling corrosive bromine remain. sci-hub.seimperial.ac.uk

Researchers are also investigating palladium-catalyzed cross-coupling reactions of this compound with various reagents, such as triarylbismuths, to synthesize functionalized arylfuran systems in a more atom-economical manner. molaid.com The development of continuous-flow reaction systems is another significant trend, offering better control over reaction parameters, enhanced safety, and easier scalability. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Methods for 2,5-disubstituted Furans

| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |

| Traditional Bromination | Br2, AlCl3 | Room Temperature | High Yield | Hazardous reagents, significant waste |

| Green Bromination | NBS, Solid Acid Catalyst | Milder conditions | Reduced environmental impact | Lower yields in some cases |

| Palladium-Catalyzed Coupling | Pd catalysts, Triarylbismuths | Varies | High atom economy, good yields | Catalyst cost and removal |

| Continuous Flow | Varies | Controlled temperature and time | Enhanced safety, scalability | Initial setup cost |

Development of Advanced Materials with Tunable Properties

This compound serves as a valuable monomer for the synthesis of novel polymers and advanced materials with unique electronic and optical properties. chemimpex.com Its rigid, aromatic structure and the reactivity of the carbon-bromine bonds make it an ideal building block for creating conjugated polymers.

Investigation of Undiscovered Biological Activities and Therapeutic Applications

Furan derivatives have a long history of use in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.org While this compound itself is primarily a synthetic intermediate, its derivatives are being actively explored for their therapeutic potential. guidechem.com

The furan nucleus is considered a valuable pharmacophore, and slight modifications to the substitution pattern can significantly alter the biological activity. utripoli.edu.ly Researchers are synthesizing and screening libraries of 2,5-disubstituted furan derivatives to identify new lead compounds for drug discovery. For example, some brominated furanones, which share a similar structural motif, have shown potential as quorum sensing inhibitors in bacteria, a promising strategy to combat antibiotic resistance. unipi.it Derivatives of 4,5-dibromofuran have also been investigated for their potential as GABA-AT inactivators, which could have applications in neurological disorders. nih.gov

The versatility of the this compound scaffold allows for the creation of a diverse range of molecules with the potential to interact with various biological targets. ontosight.ai

High-Throughput Screening and Combinatorial Chemistry with this compound Scaffolds

To accelerate the discovery of new bioactive compounds, researchers are employing high-throughput screening (HTS) and combinatorial chemistry techniques with libraries based on the this compound scaffold. HTS allows for the rapid testing of thousands of compounds against a specific biological target. nih.govnih.gov

The development of virtual high-throughput screening methods, which use computational models to predict the activity of compounds, is also aiding in the identification of promising furan derivatives. bidmc.org For instance, a dual docking protocol was used to screen a furoic acid library and identify novel inhibitors of ATP-citrate lyase, an enzyme implicated in cancer. bidmc.org

However, a cautionary note in HTS is the potential for compound instability. Some 2-furylquinoline derivatives, for example, have been found to decompose over time into active inhibitors, highlighting the importance of validating the structure and stability of hits from HTS campaigns. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of this compound derivatives for both materials science and medicinal chemistry applications. researchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better reaction control, and the ability to easily scale up production. slideshare.net

Automated synthesis platforms can streamline the production of libraries of furan derivatives for screening purposes. chemspeed.com By combining solid-phase synthesis with flow chemistry, researchers can develop automated protocols for the multi-step synthesis of complex molecules. nih.gov This approach allows for the digital storage of synthetic methods and the on-demand production of derivatives for structure-activity relationship studies. nih.gov The application of continuous-flow conditions has been shown to be effective in the synthesis of various heterocyclic compounds, including furan and thiophene derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Dibromofuran, and how can purity be optimized?

- Methodology : Direct bromination of furan derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., low temperature, inert atmosphere) is a common approach. Purification via fractional distillation or recrystallization is critical to achieve >95% purity. Contaminants such as mono-brominated byproducts can be minimized by optimizing stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns, with bromine atoms causing characteristic deshielding. Gas Chromatography-Mass Spectrometry (GC-MS) identifies molecular ions (m/z 226 for [M]⁺) and fragmentation patterns. Infrared (IR) spectroscopy detects C-Br stretches near 500–600 cm⁻¹ .

Q. How should this compound be stored to ensure stability?

- Methodology : Store in amber glass vessels under inert gas (argon/nitrogen) at 2–8°C to prevent degradation via hydrolysis or light-induced reactions. Avoid contact with moisture and oxidizing agents. Stability studies indicate no decomposition under these conditions for ≥6 months .

Q. What are the key structural features of this compound?

- Methodology : X-ray crystallography (if available) reveals a planar furan ring with Br substituents at the 2- and 5-positions. Bond angles (e.g., C-Br-C ~120°) and distances (C-Br ~1.9 Å) align with sp² hybridization. Computational models (DFT) can predict electronic effects of bromine on ring aromaticity .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., density, boiling point) be resolved?

- Methodology : Systematic calibration of instruments (e.g., densitometers, boiling point apparatus) and adherence to standardized protocols (ASTM/IUPAC) are essential. For example, density discrepancies (2.11 g/mL vs. 2.2 g/cm³) may arise from temperature variations or impurities. Cross-validation using multiple techniques (e.g., pycnometry, GC retention times) is recommended .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attacks. Transition state analysis identifies energy barriers for Suzuki-Miyaura or Ullmann couplings. Solvent effects can be incorporated via PCM models .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with high-resolution detectors (e.g., CCD) provides precise bond lengths/angles. For this compound derivatives (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran), Flack parameter analysis confirms absolute configuration, while Hirshfeld surfaces map intermolecular interactions (e.g., Br⋯Br contacts) .

Q. What experimental designs are suitable for studying thermal decomposition pathways?

- Methodology : Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures (~165°C). Pyrolysis-GC-MS tracks volatile byproducts (e.g., HBr, furan derivatives). Kinetic studies (e.g., Kissinger method) calculate activation energies for degradation steps .

Q. How can spectrophotometric assays quantify this compound in complex matrices?

- Methodology : UV-Vis spectroscopy at λmax ~280 nm (π→π* transitions) with calibration curves (0.1–10 mM range). For trace analysis, derivatization with thiols or amines enhances sensitivity. Validation via spike-recovery experiments in solvents (e.g., DMSO/water mixtures) ensures accuracy .

Data Contradiction Analysis

- Density Variations : Reported values (2.11 vs. 2.2 g/cm³) may reflect measurement techniques (e.g., pycnometry vs. computational estimation). Replicate experiments under controlled conditions (20°C, dry sample) are advised .